molecular formula C25H30N6O B607278 EHop-016

EHop-016

Katalognummer: B607278
Molekulargewicht: 430.5 g/mol
InChI-Schlüssel: AFTZZRFCMOAFCR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

EHop-016 ist ein neuartiger niedermolekularer Inhibitor, der speziell auf die Aktivität der Rac-GTPase abzielt. Rac-GTPasen gehören zur Rho-Familie kleiner GTPasen, die eine entscheidende Rolle bei der Regulation des Aktin-Zytoskeletts, der Zellmigration und der Invasion spielen. This compound hat sich als vielversprechender Wirkstoff zur Hemmung der Krebsmetastasierung durch Blockierung der Rac-Aktivität erwiesen .

2. Präparationsmethoden

Synthesewege und Reaktionsbedingungen: this compound wird basierend auf der Struktur des etablierten Rac/Rac-Guanin-Nukleotid-Austauschfaktor-Inhibitors NSC23766 synthetisiert. Die Synthese umfasst mehrere Schritte, darunter die Bildung eines Pyrimidinkernes und die Anlagerung spezifischer funktioneller Gruppen, um seine inhibitorische Aktivität zu verstärken .

Industrielle Produktionsmethoden: Obwohl detaillierte industrielle Produktionsmethoden nicht weit verbreitet sind, beinhaltet die Synthese von this compound typischerweise Standardtechniken der organischen Synthese, darunter Kondensationsreaktionen, Reinigungsschritte und Charakterisierung mit Techniken wie Kernmagnetresonanz und Hochleistungsflüssigkeitschromatographie .

Biochemische Analyse

Biochemical Properties

EHop-016 interacts with Rac1 and Rac3, members of the RAS superfamily of small GTPase . It inhibits Rac1 activity with an IC50 of 1.1 μM in MDA-MB-435 cells . This compound blocks the interaction of Rac with the Rac exchange factor Vav2 . It is specific for Rac1 and Rac3 at concentrations of ≤5 μM . At higher concentrations (10μM), it inhibits the related Rho GTPase Cdc42 .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits the Rac activity of MDA-MB-231 metastatic breast cancer cells and reduces Rac-directed lamellipodia formation in both cell lines . This compound decreases Rac downstream effects of PAK1 (p21-activated kinase 1) activity and directed migration of metastatic cancer cells . Moreover, at effective concentrations (<5 μM), this compound does not affect the viability of transformed mammary epithelial cells (MCF-10A) and reduces .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It blocks the interaction of Rac with the Rac exchange factor Vav2, inhibiting Rac activity . It also inhibits the activity of the Rac downstream effector p21-activated kinase (PAK), lamellipodia extension, and cell migration in metastatic cancer cells .

Temporal Effects in Laboratory Settings

It has been shown to decrease Rac downstream effects of PAK1 activity and directed migration of metastatic cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. A study showed that a dose of 25 mg/kg bodyweight was effective at reducing tumor growth in nude mice .

Metabolic Pathways

It is known to inhibit the Rac GTPase, which functions in various cellular processes including regulation of secretory processes, membrane ruffles, cell polarization and phagocytosis of apoptotic cells .

Analyse Chemischer Reaktionen

Reaktionstypen: EHop-016 geht hauptsächlich Interaktionen mit Proteinen ein, anstatt mit traditionellen chemischen Reaktionen wie Oxidation oder Reduktion. Es hemmt spezifisch die Wechselwirkung zwischen Rac-GTPasen und ihren Guanin-Nukleotid-Austauschfaktoren .

Häufige Reagenzien und Bedingungen: Die Synthese von this compound beinhaltet Reagenzien wie Pyrimidinderivate, Carbazolverbindungen und Morpholin. Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen, Lösungsmittel wie Dimethylsulfoxid und Reinigungsschritte, um eine hohe Reinheit zu erreichen .

Hauptprodukte: Das Hauptprodukt der Synthese ist this compound selbst, das durch seine Fähigkeit gekennzeichnet ist, die Rac1- und Rac3-GTPase-Aktivität mit hoher Spezifität zu hemmen .

Wissenschaftliche Forschungsanwendungen

EHop-016 wurde ausgiebig auf sein Potenzial in der Krebsforschung untersucht. Es hat sich gezeigt, dass es die Rac-Aktivität in metastasierenden Krebszellen hemmt, die Zellmigration reduziert und die Bildung von Lamellipodien blockiert, die für die Zellbewegung unerlässlich sind . Darüber hinaus wurde this compound in Studien verwendet, die die Rolle von Rac-GTPasen in verschiedenen zellulären Prozessen untersuchten, darunter die Umlagerung des Aktin-Zytoskeletts und zelluläre Signalwege .

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es spezifisch die Wechselwirkung zwischen Rac-GTPasen und ihren Guanin-Nukleotid-Austauschfaktoren hemmt. Diese Hemmung verhindert die Aktivierung von Rac, was zu einer Abnahme der nachgeschalteten Signalwege wie der p21-aktivierten Kinase-1-Aktivität führt. Dadurch reduziert this compound effektiv die Zellmigration und Invasion, was es zu einem vielversprechenden Kandidaten für anti-metastatische Therapien macht .

Ähnliche Verbindungen:

Einzigartigkeit: this compound ist aufgrund seiner hohen Spezifität und Potenz bei der Hemmung der Rac1- und Rac3-GTPase-Aktivität einzigartig. Es hat eine Hemmkonzentration (IC50) von 1,1 Mikromolar, die deutlich niedriger ist als die von NSC23766, was es zu einem effektiveren Inhibitor macht .

Biologische Aktivität

EHop-016 is a novel small molecule inhibitor specifically targeting the Rho GTPase Rac, which plays a crucial role in cancer cell migration and metastasis. This compound was developed to enhance the inhibition of Rac activity compared to its predecessor, NSC23766, which was found to be ineffective in aggressive cancer cell lines.

This compound functions by blocking the interaction between Rac and its guanine nucleotide exchange factor (GEF), Vav2. This interaction is critical for the activation of Rac, which is often overexpressed in metastatic cancers. The inhibition of Rac activity leads to reduced cell migration and invasion, making this compound a promising candidate for cancer therapy.

Key Findings

  • Inhibition Potency :
    • This compound exhibits an IC50 value of approximately 1.1 μM, which is about 100 times more potent than NSC23766 in inhibiting Rac activity in metastatic breast cancer cells (MDA-MB-435) .
  • Selectivity :
    • The compound shows selectivity for Rac1 and Rac3 over Cdc42 at lower concentrations (≤5 μM). However, at higher concentrations (≥10 μM), it also inhibits Cdc42 activity .
  • Impact on Cell Viability :
    • At concentrations below 5 μM, this compound does not significantly affect the viability of non-cancerous mammary epithelial cells (MCF-10A), while it reduces the viability of MDA-MB-435 cells by only 20% .
  • Downstream Effects :
    • This compound inhibits downstream signaling pathways associated with Rac, particularly affecting p21-activated kinase (PAK1) activity and lamellipodia formation, which are essential for cell motility .

Research Studies and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

Table 1: Summary of Key Studies on this compound

Study ReferenceCell Lines UsedIC50 (μM)Main Findings
MDA-MB-4351.1Effective inhibition of Rac activity; reduced migration
MDA-MB-2311.1Inhibited Rac activation and cell viability
MDA-MB-435 & MCF-10A<5Selective inhibition without affecting non-cancerous cells
Mouse models25 mg/kgReduced tumor growth and metastasis

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has a bioavailability of approximately 30% when administered orally or intraperitoneally, with an average half-life of about 4.5 hours. This suggests that this compound could be effectively utilized as a therapeutic agent in clinical settings for treating metastatic cancers .

Eigenschaften

IUPAC Name

4-N-(9-ethylcarbazol-3-yl)-2-N-(3-morpholin-4-ylpropyl)pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N6O/c1-2-31-22-7-4-3-6-20(22)21-18-19(8-9-23(21)31)28-24-10-12-27-25(29-24)26-11-5-13-30-14-16-32-17-15-30/h3-4,6-10,12,18H,2,5,11,13-17H2,1H3,(H2,26,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFTZZRFCMOAFCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC3=NC(=NC=C3)NCCCN4CCOCC4)C5=CC=CC=C51
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the primary molecular target of EHop-016?

A1: this compound primarily targets the Rho GTPase Rac, specifically Rac1 and Rac3 at lower concentrations. [, , , ]

Q2: How does this compound interact with Rac1/3?

A2: this compound disrupts the interaction between Rac1/3 and its guanine nucleotide exchange factor (GEF) Vav2. This interaction is crucial for Rac activation. [, ] At higher concentrations, this compound can also directly inhibit GTP/GDP binding to Rac1/3. []

Q3: What are the downstream consequences of this compound-mediated Rac1/3 inhibition?

A3: this compound reduces the activity of Rac1/3 downstream effectors like p21-activated kinase (PAK) and STAT3. [] This leads to inhibition of crucial processes for cancer progression, such as lamellipodia formation, cell migration, and invasion. [] Additionally, this compound can induce cell cycle arrest at the G2/M phase and promote apoptosis, particularly in detached cancer cells. []

Q4: How does this compound impact the tumor microenvironment?

A4: Research suggests that this compound can reduce tumor-infiltrating macrophages, neutrophils, and myeloid-derived suppressor cells (MDSCs). [] It may also modulate cytokine levels in the tumor microenvironment, decreasing pro-inflammatory cytokines like Interleukin-6 (IL-6). [, ]

Q5: What is the molecular formula and weight of this compound?

A5: Unfortunately, the provided research abstracts do not disclose the exact molecular formula and weight of this compound.

Q6: Is there any spectroscopic data available for this compound?

A6: The research abstracts do not provide specific spectroscopic data (e.g., NMR, IR, Mass Spectrometry) for this compound.

Q7: How do structural modifications of this compound affect its activity?

A7: Researchers have explored this compound derivatives to enhance its efficacy and bioavailability. [, , ] Modifications have resulted in compounds like MBQ-167, a dual Rac/Cdc42 inhibitor with greater potency than this compound. [, ] Other derivatives, like HV-107 and HV-118, also exhibit improved anti-cancer activity. [, , ]

Q8: What is known about the stability of this compound?

A8: The provided abstracts do not contain specific information on the stability of this compound under various conditions.

Q9: Have any formulation strategies been investigated to improve this compound's stability or bioavailability?

A9: Research mentions that this compound has moderate bioavailability and efforts are underway to improve it. [, ] One study mentions the development of immunoliposomes as potential delivery vehicles for this compound in breast cancer. []

Q10: What is the pharmacokinetic profile of this compound in preclinical models?

A10: Studies in mice showed that this compound is rapidly cleared from plasma with a half-life of approximately 5 hours. [] Its bioavailability is around 30%, suggesting the need for improvement. [, ] A UPLC/MS/MS method has been developed to quantify this compound in mouse plasma for pharmacokinetic studies. []

Q11: How does the pharmacokinetic profile of this compound relate to its in vivo efficacy?

A11: While this compound shows promising in vivo efficacy at certain doses, its rapid clearance and moderate bioavailability necessitate further optimization for sustained therapeutic effects. [, , ]

Q12: What cell-based assays have been used to assess the efficacy of this compound?

A12: Various cell-based assays, including MTT assays for cell viability, wound healing assays for cell migration, transwell assays for invasion, and mammosphere formation assays for stem cell-like properties, have been employed to evaluate this compound's efficacy. [, , , ]

Q13: Which animal models have been used to study this compound's effects?

A13: this compound's efficacy has been investigated in mouse models of breast cancer, demonstrating significant reductions in tumor growth and metastasis. [, , , ] Additionally, it has been tested in mouse models for other cancers, including gastric and pancreatic cancer. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.